molecular formula C10H10OS B14691434 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene CAS No. 32547-86-7

1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene

Cat. No.: B14691434
CAS No.: 32547-86-7
M. Wt: 178.25 g/mol
InChI Key: KAISVRPRDFZUKS-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with a unique structure that combines a benzene ring with a methylsulfanyl group and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 4-hydroxythiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or dimethylformamide (DMF) under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.

    Addition: The alkyne moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed.

    Addition: Electrophiles such as bromine or iodine can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Azido or thiolated derivatives.

    Addition: Dihalogenated products.

Scientific Research Applications

1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yloxy group can facilitate interactions with nucleophilic sites, while the methylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Phenyl propargyl ether: Similar structure but lacks the methylsulfanyl group.

    4-(Prop-2-yn-1-yloxy)thiophenol: Similar structure but with a thiophenol group instead of a benzene ring.

Properties

CAS No.

32547-86-7

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

1-methylsulfanyl-4-prop-2-ynoxybenzene

InChI

InChI=1S/C10H10OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h1,4-7H,8H2,2H3

InChI Key

KAISVRPRDFZUKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OCC#C

Origin of Product

United States

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